(3Z)-3-{(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
2-[(4-CHLOROPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring fused with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-chlorophenyl isothiocyanate with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-[(4-CHLOROPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety.
Thiazole Derivatives: Compounds such as thiazole orange and thiazolidinediones share the thiazole ring.
Uniqueness
2-[(4-CHLOROPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE is unique due to its combination of the indole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H12ClN3O2S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClN3O2S/c1-22-13-5-3-2-4-12(13)14(17(22)24)15-16(23)21-18(25-15)20-11-8-6-10(19)7-9-11/h2-9H,1H3,(H,20,21,23)/b15-14- |
InChI Key |
TZBFYSZJDHAYMU-PFONDFGASA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)C1=O |
Origin of Product |
United States |
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